4',6-Diamidino-2-phenylindole
Overview
Description
- DAPI, also known as 4′,6-diamidino-2-phenylindole, is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA .
- It is extensively used in fluorescence microscopy due to its ability to selectively label DNA.
- DAPI can pass through an intact cell membrane, making it suitable for staining both live and fixed cells . Its passage through the membrane is less efficient in live cells, serving as a marker for membrane viability .
Synthesis Analysis
- DAPI was first synthesized in 1971 during a search for drugs to treat trypanosomiasis.
- Although it failed as a drug, further investigation revealed its strong binding to DNA and increased fluorescence upon binding.
- This led to its use in identifying mitochondrial DNA and subsequent adoption as a fluorescent DNA stain.
Molecular Structure Analysis
- Chemical formula: C16H15N5
- Molar mass: 277.324 g/mol
- DAPI’s structure consists of an indole ring with amidinophenyl substituents.
Chemical Reactions Analysis
- When bound to double-stranded DNA, DAPI absorbs ultraviolet light (358 nm) and emits blue fluorescence (461 nm).
- It also binds to RNA, albeit with weaker fluorescence (around 500 nm emission).
Physical And Chemical Properties Analysis
- DAPI is a blue-fluorescent DNA stain excited by the violet (405 nm) laser line.
- It is commonly used as a nuclear counterstain in fluorescence microscopy, flow cytometry, and chromosome staining.
Scientific Research Applications
Fluorescent Staining in Microscopy
DAPI is a fluorescent dye commonly used in microscopy to visualize deoxyribonucleic acid (DNA) or cell nuclei in fixed cell preparations. It's often employed alongside fluorescein or green fluorescent protein, which can be excited without exciting DAPI. However, DAPI may become sensitive to the blue/cyan excitation used in fluorescein/green fluorescent protein filter cubes following UV or violet excitation, which has implications for double labeling experiments (Piterburg, Panet, & Weiss, 2012).
DNA and RNA Interaction
DAPI interacts with both synthetic and natural polydeoxy- and polyribonucleotides, showing two types of binding. The strength of interaction and its resistance to ionic strength relate to the content of AT clusters in the DNA or RNA chains. Notably, sedimentation measurements suggest that DAPI does not intercalate but binds in a manner similar to distamycin and netropsin (Manzini, Xodo, Barcellona, & Quadrifoglio, 1985).
Microflora Identification and Counting
DAPI has been utilized for identifying and counting aquatic microflora, including bacteria and blue-green algae. It offers an improvement over acridine orange (AO) for visualizing and counting microflora, particularly in samples rich in seston. DAPI also extends sample storage time, allowing for prolonged analysis (Porter & Feig, 1980).
Neurobiology Applications
In neurobiology, DAPI has been applied as a fluorescent chromatin counterstain on sections stained with rhodamine and in tissues stained using beta-galactosidase. It facilitates the identification of mitotic figures and supplements cytochemical studies involving cell division in the nervous system (Sanna, Jirikowski, Lewandowski, & Bloom, 1992).
Electronic Structure Characterization
The electronic structure of DAPI has been characterized in terms of electronic transition energies, transition moment directions, and oscillator strengths in the UV-vis region. This characterization is essential for understanding its fluorescence properties and applications in various scientific fields (Kubista, Åkerman, & Albinsson, 1989).
DNA Quantification and Cell Morphology
DAPI staining has been utilized for DNA quantification in epidermis and cultured fibroblasts. This technique is sensitive and allows the detection of alkali-extracted DNA in cultured cells and human epidermis. It provides a convenient method for assessing DNA content in various cell types (Meyer & Grundmann, 2004).
Probing DNA Environments
DAPI has been used to probe the environments of EcoRI restriction endonuclease cleavage sites in DNA. By inhibiting nuclease activity at certain sites, DAPI helps in understanding the immediate environments of these cleavage sites, providing insights into DNA-ligand interactions (Kania & Fanning, 1976).
Safety And Hazards
- DAPI is generally safe for laboratory use but should be handled with standard precautions.
- It is cell impermeant and primarily used for staining fixed cells . For live-cell staining, consider alternatives like Hoechst 33342.
Future Directions
- Ongoing research may explore DAPI’s applications in advanced imaging techniques , such as super-resolution microscopy.
- Investigating its use in 3D cellular imaging and live-cell tracking could be promising.
properties
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13/h1-8,21H,(H3,17,18)(H3,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBHETKCLVMNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28718-90-3 (hydrochloride) | |
Record name | DAPI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50963757 | |
Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Roche Diagnostics MSDS] | |
Record name | 4',6-Diamidino-2-phenylindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11601 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4',6-Diamidino-2-phenylindole | |
CAS RN |
47165-04-8 | |
Record name | 4′,6-Diamidino-2-phenylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47165-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DAPI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPI | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9W25Z7ROH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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